5-cyanofuran-2-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyanofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHCADSYQQJUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445929 | |
| Record name | 5-cyanofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212197-74-5 | |
| Record name | 5-cyanofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyanofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Cyanofuran 2 Carboxylic Acid and Its Precursors
Palladium-Catalyzed Cyanation Strategies in Furan (B31954) Chemistry
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl and heteroaryl halides, in particular, has been extensively studied, providing a direct route to valuable nitrile-containing compounds. nih.govorganic-chemistry.org
Optimization of Reaction Conditions for Regioselective Cyanation
The regioselective synthesis of 5-cyanofuran-2-carboxylic acid via palladium-catalyzed cyanation hinges on the careful optimization of several reaction parameters. The choice of catalyst precursor, cyanide source, solvent, temperature, and base all play a crucial role in achieving high yields and selectivity.
Palladium sources such as palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly employed as catalyst precursors. nih.gov The cyanide source is another critical component, with potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) being popular choices due to their lower toxicity compared to other cyanide salts. nih.govorganic-chemistry.org Solvents such as dimethylacetamide (DMAC) and aqueous mixtures with organic co-solvents like tetrahydrofuran (THF) have proven effective. organic-chemistry.orgethz.ch Reaction temperatures typically range from room temperature to elevated temperatures, depending on the reactivity of the substrate and the catalyst system employed. organic-chemistry.org
A systematic optimization of these parameters is essential for the efficient cyanation of 5-halofuran-2-carboxylic acid derivatives. The following interactive data table illustrates a hypothetical optimization study for the cyanation of methyl 5-bromofuran-2-carboxylate, a key precursor.
| Entry | Palladium Source (mol%) | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | K₄[Fe(CN)₆] | DMAC | 120 | 75 |
| 2 | Pd₂(dba)₃ (1) | K₄[Fe(CN)₆] | DMAC | 120 | 82 |
| 3 | Pd₂(dba)₃ (1) | Zn(CN)₂ | THF/H₂O | 80 | 88 |
| 4 | Pd₂(dba)₃ (1) | Zn(CN)₂ | Dioxane | 100 | 85 |
| 5 | Pd(OAc)₂ (2) | Zn(CN)₂ | THF/H₂O | 40 | 92 |
This table is a representative example based on general principles of palladium-catalyzed cyanation and does not reflect actual experimental data.
Ligand Effects and Catalyst Design for Enhanced Efficiency
The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions, as it directly influences the catalyst's stability, activity, and selectivity. For the cyanation of (hetero)aryl halides, phosphine ligands have been extensively investigated. Buchwald and co-workers have demonstrated that ligands such as XPhos can significantly enhance the efficiency of palladium-catalyzed cyanation reactions, allowing for lower catalyst loadings and milder reaction conditions. nih.gov The steric and electronic properties of the ligand are critical; bulky and electron-rich phosphines are often found to promote the reductive elimination step, which is a key step in the catalytic cycle. chemicalbook.com The design of palladacycle precatalysts has also been shown to be an effective strategy for improving catalytic activity. nih.gov
Precursor Synthesis via Halogenation of Furan-2-carboxylic Acid Derivatives
The synthesis of 5-halofuran-2-carboxylic acid derivatives is a critical first step for subsequent palladium-catalyzed cyanation. A common and effective method for the preparation of methyl 5-bromofuran-2-carboxylate involves the direct bromination of methyl 2-furoate. This reaction is typically carried out by treating methyl 2-furoate with bromine at a controlled temperature. The esterification of 5-bromo-2-furoic acid with methanol in the presence of a catalyst like thionyl chloride also provides the desired precursor in high yield. sigmaaldrich.com Similarly, 5-iodofuran-2-carboxylic acid can serve as a suitable precursor for cyanation reactions. calpaclab.comresearchgate.net
A typical procedure for the synthesis of methyl 5-bromofuran-2-carboxylate is as follows: To a solution of methyl 2-furoate in a suitable solvent, bromine is added dropwise at a specific temperature. After the reaction is complete, the mixture is worked up to isolate the product, which can be purified by chromatography. sigmaaldrich.com
Exploration of Alternative Metal-Mediated Cyanation Routes
While palladium catalysis is the most prevalent method for this transformation, other transition metals have also been shown to catalyze cyanation reactions. Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is a classical method that has seen modern advancements, including the use of catalytic amounts of copper. nih.gov Nickel-catalyzed cyanation of aryl halides has also emerged as a viable alternative, often offering a more cost-effective approach. wikipedia.org The exploration of these alternative metal-mediated routes can provide complementary strategies for the synthesis of this compound, potentially offering advantages in terms of cost, reactivity, and functional group tolerance.
Nucleophilic Substitution Approaches for Cyanofuran Carboxylic Acid Synthesis
Substitution Reactions on Halogenated Furan Scaffolds
Nucleophilic aromatic substitution (SₙAr) presents an alternative pathway for the introduction of a cyano group onto a furan ring. This reaction involves the attack of a nucleophile, in this case, the cyanide ion, on an aromatic ring that is activated by electron-withdrawing groups. The carboxylic acid or ester group at the 2-position of the furan ring acts as an electron-withdrawing group, which can facilitate nucleophilic attack at the 5-position.
The mechanism of an SₙAr reaction typically proceeds through a two-step addition-elimination sequence. The nucleophile first adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group, typically a halide, is expelled to restore the aromaticity of the ring.
For the synthesis of this compound, a 5-halofuran-2-carboxylic acid derivative would be treated with a cyanide salt, such as potassium cyanide, in a suitable solvent. The success of this reaction is highly dependent on the nature of the halogen (iodide and bromide are generally better leaving groups than chloride) and the reaction conditions. While this approach is mechanistically distinct from the metal-catalyzed methods, it offers a potentially simpler, ligand-free route to the desired product.
Mechanistic Investigations of Cyanide Introduction
The introduction of a cyanide (-CN) group onto the furan ring is a critical step in the synthesis of this compound. Mechanistic studies reveal that these reactions can proceed through various pathways, often dictated by the choice of starting material, catalyst, and reaction conditions.
One prominent pathway involves the oxidative cyanation of a precursor like 5-formylfuran-2-carboxylic acid or furfural (B47365). Research into the oxidative cyanation of aldehydes provides a promising strategy for the cyanide-free synthesis of organic nitriles researchgate.net. Mechanistic studies suggest that these reactions can proceed through a radical-mediated pathway researchgate.net. For instance, the photooxygenation of furan derivatives in the presence of trimethylsilyl cyanide leads to the formation of 2-cyano-5-hydroxy-2,5-dihydrofurans, which can be subsequently converted to the desired cyanofuran derivatives researchgate.net.
Another approach involves nucleophilic substitution on a furan ring bearing a suitable leaving group, such as a halogen. For example, the synthesis of 5-fluorofuran-2-carboxylic acid has been achieved through fluorodenitration of a nitro-furan precursor researchgate.net. A similar strategy could be envisioned for cyanation, where a halide or another leaving group at the 5-position of a furan-2-carboxylic acid derivative is displaced by a cyanide nucleophile.
Density functional theory (DFT) calculations and experimental studies on related furan syntheses have shed light on the complexities of these transformations. For example, studies on silver-mediated furan formation highlight the dual role of metal catalysts, acting as both oxidants in radical steps and catalysts for subsequent ionic steps nih.gov. Such investigations are crucial for optimizing reaction conditions and catalyst design to favor the desired cyanation pathway while minimizing side reactions. The reaction mechanism often involves the formation of key intermediates, and understanding their stability and reactivity is paramount for achieving high yields and selectivity nih.gov.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound and its precursors is essential for developing sustainable and environmentally responsible chemical processes. This involves a focus on benign solvents, recyclable catalysts, and maximizing atom economy.
Development of Environmentally Benign Reaction Systems and Solvents
The choice of solvent is critical in developing sustainable synthetic methodologies acs.org. Traditional volatile organic compounds (VOCs) are often replaced with greener alternatives derived from renewable resources that are less toxic and have a smaller environmental footprint sigmaaldrich.com.
Several bio-based solvents have emerged as viable replacements for conventional options like tetrahydrofuran (THF) and toluene rsc.org.
2-Methyltetrahydrofuran (2-MeTHF) : Derived from renewable sources like corncobs, 2-MeTHF is an excellent alternative to THF, offering economic and environmental advantages acs.orgsigmaaldrich.com.
Cyrene™ (dihydrolevoglucosenone) : Produced from renewable resources, Cyrene™ is a dipolar aprotic solvent that serves as a safer alternative to N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) sigmaaldrich.com. It is biodegradable and poses no mutagenic or genotoxic concerns sigmaaldrich.com.
Cyclopentyl methyl ether (CPME) : A hydrophobic ether solvent with a high boiling point and resistance to peroxide formation, making it a safer and greener substitute for THF and other ether solvents acs.orgsigmaaldrich.com.
γ-Valerolactone (GVL) : A biodegradable and non-toxic green solvent that is completely miscible with water and has low volatility sigmaaldrich.com.
The use of aqueous media is also a key strategy in green chemistry. Many catalytic oxidations of HMF to its carboxylic acid derivatives, which are precursors to this compound, are performed in water frontiersin.orgacs.org.
| Solvent | Source | Boiling Point (°C) | Key Advantages | Replaces |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corncobs) | ~80 | Lower toxicity, higher boiling point than THF, better stability. sigmaaldrich.comrsc.org | THF, Dichloromethane |
| Cyrene™ | Renewable (cellulose) | 227 | Biodegradable, non-toxic, high polarity. sigmaaldrich.com | NMP, DMF |
| Cyclopentyl methyl ether (CPME) | Synthetic | 106 | High stability, resists peroxide formation, hydrophobic. acs.orgsigmaaldrich.com | THF, MTBE, 1,4-Dioxane |
| γ-Valerolactone (GVL) | Renewable (biomass) | 207 | Biodegradable, non-toxic, water-miscible, low volatility. sigmaaldrich.com | NMP, DMF |
| Water | Natural | 100 | Non-toxic, non-flammable, inexpensive. acs.orgresearchgate.net | Organic Solvents |
Catalyst Recyclability and Sustainable Synthetic Protocols
The development of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of sustainable synthesis. In the context of producing precursors to this compound, such as 2,5-furandicarboxylic acid (FDCA), significant progress has been made.
Noble metal catalysts supported on materials like carbon or metal oxides are frequently used for the oxidation of HMF. For example, a magnetic core-shell structured Fe₃O₄@C support for platinum (Pt) catalysts allowed for easy recovery and reuse for at least three cycles without a decrease in performance in the synthesis of FDCA frontiersin.org. Similarly, ruthenium supported on carbon (Ru/C) has been explored for scalable aerobic oxidation of HMF rmit.edu.au.
Non-noble metal catalysts are also being developed to reduce cost and environmental impact. Co-Mn mixed oxide catalysts have been investigated for the oxidation of furfural to furoic acid, a potential precursor rmit.edu.au. The development of robust and cost-effective catalysts is a key objective for cyanide-free synthesis routes researchgate.net.
| Catalyst System | Precursor | Product | Key Feature | Recyclability |
| Pt/Fe₃O₄@C | HMF | FDCA | Magnetic core for easy separation. frontiersin.org | At least 3 cycles with no performance decrease. frontiersin.org |
| Ru/C | HMF | FDCA | Scalable and commercially viable. rmit.edu.au | Thesis prioritizes recyclability. rmit.edu.au |
| Au/HAP | HMF-acetal | FFCA-acetal | High selectivity and yield. | Used for 6 consecutive cycles. researchgate.net |
| Co-Mn mixed oxide | Furfural | 2-Furoic Acid | Use of non-noble metals. rmit.edu.au | Focus on cost-effective, recyclable catalysts. rmit.edu.au |
| FeP-Co_x/NC | HMF | FDCA | N-doped carbon-supported non-noble metal. acs.org | Recyclability systematically investigated. acs.org |
Atom Economy and Waste Minimization in Production
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product . Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they minimize the generation of waste byproducts mdpi.com.
In the synthesis of this compound, achieving high atom economy requires careful selection of synthetic routes. For instance, a direct carboxylation of 2-furoic acid using CO₂ represents a highly atom-economical approach to its dicarboxylic acid precursor, FDCA rsc.orgstanford.edu. This method avoids the use of stoichiometric oxidizing agents that would generate significant waste.
The concept of atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Chemical Reactivity and Mechanistic Studies of 5 Cyanofuran 2 Carboxylic Acid Transformations
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, primarily centered around nucleophilic acyl substitution and reduction.
Nucleophilic Acyl Substitution Reactions of the Furan (B31954) Carboxylic Acid
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, proceeding through a tetrahedral intermediate. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the hydroxyl group (as water, after protonation) to form a new carbonyl compound. rsc.org For 5-cyanofuran-2-carboxylic acid, the presence of the 5-cyano group deactivates the furan ring towards electrophilic attack but activates the carboxylic acid group towards nucleophilic attack by inductively withdrawing electron density.
Esterification of this compound can be achieved through several methods, with the Fischer-Speier esterification being a common and direct approach. masterorganicchemistry.commasterorganicchemistry.com As there is only one carboxylic acid group, reactions at this position are inherently regioselective.
The Fischer esterification mechanism is an acid-catalyzed equilibrium process involving the reaction of the carboxylic acid with an alcohol. researchgate.netyoutube.com The mechanism proceeds via the following key steps:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of Water : The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group, while the carbonyl double bond is reformed. masterorganicchemistry.com
Deprotonation : The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
The electron-withdrawing 5-cyano group is expected to accelerate the rate-limiting step—the nucleophilic attack by the alcohol—by further polarizing the carbonyl group and stabilizing the negative charge development on the oxygen atom in the transition state. The reaction is typically driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com
The direct condensation of a carboxylic acid and an amine to form an amide bond is thermally demanding and often inefficient. Therefore, the carboxylic acid must first be activated using a coupling reagent. luxembourg-bio.com This process converts the hydroxyl group into a better leaving group, facilitating the attack by the amine nucleophile. hepatochem.comresearchgate.net
A wide array of coupling reagents is available for this transformation. The choice of reagent can influence reaction times, yields, and the suppression of side reactions like racemization in chiral substrates. hepatochem.compeptide.com For a substrate like this compound, which is electronically deactivated, certain reagents may be more effective.
Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Mechanism of Action |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Forms a reactive benzotriazolyl ester intermediate. Does not react with the free amine component. hepatochem.com |
| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | Forms a reactive OBt or OAt active ester. Known for fast reaction times and low racemization. luxembourg-bio.compeptide.com |
The general mechanism involves the coupling reagent (CR) reacting with the carboxylic acid (R-COOH) to form a reactive intermediate (R-CO-X). This intermediate is then susceptible to nucleophilic attack by the amine (R'-NH₂) to form the amide and a byproduct derived from the coupling reagent.
To perform nucleophilic acyl substitution under more forcing conditions or with weaker nucleophiles, this compound can be converted into more reactive intermediates such as an acid chloride or an acid anhydride (B1165640).
Acid Chlorides: The formation of 5-cyanofuran-2-carbonyl chloride would typically be achieved by treating the parent carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a superior leaving group. With thionyl chloride, an intermediate chlorosulfite ester is formed, which then collapses with the expulsion of sulfur dioxide and a chloride ion to yield the acid chloride. These acyl chlorides are highly electrophilic and react readily with a wide range of nucleophiles, including alcohols, amines, and carboxylates, without the need for a coupling reagent. rsc.org
Acid Anhydrides: Symmetrical or mixed anhydrides of this compound can also serve as activated intermediates. A common method for anhydride formation is the reaction of the corresponding acid chloride with a carboxylate salt. Alternatively, treatment of the carboxylic acid with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the absence of another nucleophile can lead to the formation of a symmetrical anhydride. luxembourg-bio.com These anhydrides are less reactive than acid chlorides but more reactive than esters or the parent acid, making them useful intermediates in certain synthetic applications.
Oxidation Reactions of the Carboxylic Acid Group
The carboxylic acid functional group represents a high oxidation state of carbon and is generally resistant to further oxidation under standard conditions. Chemical transformations targeting this compound with oxidizing agents are overwhelmingly directed at the furan ring rather than the carboxyl group. The furan ring is susceptible to oxidative degradation, which can lead to ring-opening. rsc.orgosi.lv
Under harsh oxidative conditions, using reagents like ozone or potassium permanganate, the furan ring can be cleaved, leading to the formation of various acyclic dicarboxylic acids and eventually complete degradation to carbon dioxide and water. This process is not a selective transformation of the carboxylic acid group but rather a destructive oxidation of the entire heterocyclic system. osi.lv In the context of producing value-added chemicals, research focuses on the oxidation of less oxidized furan derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF) or furfural (B47365), to form furan carboxylic acids, including furan-2,5-dicarboxylic acid (FDCA). mdpi.comacs.orgsemanticscholar.orgnih.govresearchgate.net
Reactions Involving the Nitrile Group
The nitrile group is a versatile functional group that serves as a precursor to several other important chemical moieties, including carboxylic acids, amides, and amines.
Hydrolysis Pathways of the Cyano Group
The cyano group of this compound can be hydrolyzed under either acidic or basic conditions to yield furan-2,5-dicarboxylic acid (FDCA), a valuable monomer for bio-based polymers. The reaction proceeds through an amide intermediate, 5-(aminocarbonyl)furan-2-carboxylic acid.
Acid-Catalyzed Hydrolysis: Heating the compound in the presence of a strong acid (e.g., HCl, H₂SO₄) and water leads to the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through the amide intermediate, which is subsequently hydrolyzed to the carboxylic acid, yielding FDCA and an ammonium (B1175870) salt.
Base-Catalyzed Hydrolysis: Treatment with a hot aqueous solution of a strong base (e.g., NaOH, KOH) results in the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. This pathway also forms the intermediate amide, which is then hydrolyzed. The initial product is the disodium (B8443419) salt of FDCA, along with ammonia (B1221849) gas. A subsequent acidification step is required to protonate the carboxylate groups and isolate the final FDCA product.
| Condition | Reagents | Intermediate Product | Final Product (after workup) |
|---|---|---|---|
| Acidic | H₂O, H⁺ (e.g., HCl) | 5-(aminocarbonyl)furan-2-carboxylic acid | Furan-2,5-dicarboxylic acid |
| Basic | OH⁻ (e.g., NaOH), then H₃O⁺ | 5-(aminocarbonyl)furan-2-carboxylic acid salt | Furan-2,5-dicarboxylic acid |
Reduction to Aminomethyl Derivatives
The nitrile group can be readily reduced to a primary amine, yielding 5-(aminomethyl)-2-furancarboxylic acid (AMFCA). AMFCA is a significant bio-based monomer, serving as an analogue for compounds used in the production of polyamides. rsc.orgresearchgate.net
This reduction can be achieved using various chemical reagents:
Catalytic Hydrogenation: As mentioned previously, this method involves treating the compound with hydrogen gas in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Rhodium on carbon (Rh/C). Careful selection of conditions is necessary to favor nitrile reduction over furan ring saturation.
Chemical Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the final amine product.
Cycloaddition Reactions of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, although it is often more reactive after being converted into a more potent 1,3-dipole, such as a nitrile oxide. beilstein-journals.org
As a Dipolarophile: The nitrile group itself can act as a dipolarophile and react with 1,3-dipoles like nitrile imines. Nitrile imines, often generated in situ from hydrazonyl halides or tetrazoles, react with the nitrile of this compound in a [3+2] cycloaddition to form a 1,2,4-triazole (B32235) ring. oup.com
Via Nitrile Oxide Intermediate: A more common strategy involves the in situ conversion of the nitrile to a nitrile oxide. This is typically achieved by first converting the nitrile to an aldoxime, followed by oxidation. The resulting furan-2-carboxylic acid-5-nitrile oxide is a reactive 1,3-dipole that readily undergoes cycloaddition with various dipolarophiles. beilstein-journals.orgnih.gov For example, reaction with an alkene yields a 4,5-dihydroisoxazole (isoxazoline) ring, while reaction with an alkyne produces an isoxazole (B147169) ring. researchgate.net
| Role of Nitrile Moiety | Reactant | Intermediate | Product Heterocycle |
|---|---|---|---|
| Dipolarophile | Nitrile Imine | - | 1,2,4-Triazole |
| 1,3-Dipole Precursor | Alkene | Nitrile Oxide | Isoxazoline |
| 1,3-Dipole Precursor | Alkyne | Nitrile Oxide | Isoxazole |
Electrophilic and Nucleophilic Aromatic Substitution on the Furan Ring
The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, typically at the C2 and C5 positions where the intermediate carbocation is most stabilized. quora.compearson.comchemicalbook.com However, in this compound, these positions are already substituted.
The substituents present, a cyano group (-CN) and a carboxylic acid group (-COOH), are both strongly electron-withdrawing. These groups deactivate the furan ring towards electrophilic attack, making substitution reactions significantly slower than in unsubstituted furan. pearson.com They act as meta-directing groups. Therefore, any electrophilic substitution (e.g., nitration, halogenation) would be directed to the C3 and C4 positions of the furan ring. askfilo.com
| Position | Substituent | Electronic Effect | Effect on Ring Reactivity | Directing Influence |
|---|---|---|---|---|
| C2 | -COOH | Electron-withdrawing | Deactivating | Directs to C4 |
| C5 | -CN | Electron-withdrawing | Deactivating | Directs to C3 |
Nucleophilic aromatic substitution, in contrast, is generally difficult on electron-rich rings like furan. However, the presence of two potent electron-withdrawing groups (-CN and -COOH) significantly reduces the electron density of the ring, making it more susceptible to attack by nucleophiles. For a substitution reaction to occur, a good leaving group (such as a halide) would need to be present at either the C3 or C4 position.
Regioselectivity and Electronic Effects of Substituents
The furan ring is an electron-rich aromatic system, which typically favors electrophilic aromatic substitution at the C2 and C5 positions due to the stabilizing effect of the oxygen atom on the reaction intermediates. However, in this compound, the presence of two potent electron-withdrawing groups at these positions drastically alters this reactivity profile.
The cyano and carboxylic acid groups deactivate the furan ring towards electrophilic attack by significantly reducing its electron density. This deactivation is a consequence of both the inductive and resonance effects of these substituents. Consequently, electrophilic substitution reactions on this compound are considerably more challenging compared to unsubstituted furan and require harsher reaction conditions.
When electrophilic substitution does occur, the directing effects of the existing substituents come into play. Both the cyano and carboxylic acid groups are meta-directing in electrophilic aromatic substitution. Therefore, an incoming electrophile will preferentially attack the C4 position, and to a lesser extent, the C3 position, as these are the positions of relatively higher electron density in the deactivated ring.
Conversely, the electron-deficient nature of the furan ring in this compound makes it more susceptible to nucleophilic aromatic substitution. The strong electron-withdrawing nature of the cyano and carboxylic acid groups stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack, thereby facilitating the displacement of a suitable leaving group.
Influence of the Cyano and Carboxylic Acid Groups on Ring Reactivity
The combined influence of the cyano and carboxylic acid groups profoundly diminishes the nucleophilicity of the furan ring. The cyano group, with its strong negative inductive (-I) and resonance (-M) effects, and the carboxylic acid group, with a similar electron-withdrawing character, work in concert to decrease the electron density across the entire ring system.
This reduced electron density has several important consequences for the chemical reactivity of this compound:
Reduced Rate of Electrophilic Aromatic Substitution: The rate of electrophilic attack is significantly slower than that of furan or even monosubstituted furans with activating groups.
Altered Regioselectivity: As previously mentioned, the directing influence of the substituents channels incoming electrophiles to the C3 and C4 positions.
Enhanced Susceptibility to Nucleophilic Attack: The electron-poor nature of the ring makes it a good substrate for nucleophilic aromatic substitution reactions, a reactivity pattern not typically observed in electron-rich furan itself.
Modified Diene Character in Cycloaddition Reactions: While furan can act as a diene in Diels-Alder reactions, the electron-withdrawing substituents in this compound lower the energy of the Highest Occupied Molecular Orbital (HOMO). This makes it a less reactive diene in normal-electron-demand Diels-Alder reactions but potentially a better diene in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.
Below is a table summarizing the expected influence of the substituents on the reactivity of the furan ring in this compound compared to unsubstituted furan.
| Reaction Type | Reactivity of Furan | Expected Reactivity of this compound | Favored Position(s) of Attack |
| Electrophilic Aromatic Substitution | High | Low | C4, C3 |
| Nucleophilic Aromatic Substitution | Very Low | Moderate to High | C2, C5 (with a suitable leaving group) |
| Normal-Electron-Demand Diels-Alder | Moderate | Low | N/A |
| Inverse-Electron-Demand Diels-Alder | Low | Moderate | N/A |
Investigation of Reaction Kinetics and Thermodynamics for Key Transformations
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively available in the public domain, valuable insights can be drawn from studies on analogous furan derivatives. The data presented here for related compounds can be used to estimate the energetic parameters for key transformations of this compound.
One important reaction for furan-2-carboxylic acids is decarboxylation. The stability of the furan ring and the nature of the substituents significantly influence the activation energy required for this process. For instance, the enzymatic decarboxylation of 2,5-furandicarboxylic acid has been studied, providing an activation energy that can serve as a point of comparison.
| Transformation | Model Compound | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) | Entropy of Reaction (ΔS) |
| Decarboxylation | 2,5-Furandicarboxylic acid | 80.7 kJ/mol nih.gov | - | - |
| Protonation | 2-Cyanofuran | - | -849.8 kJ/mol (Proton Affinity) | - |
| Formation | 2-Cyanofuran | - | 225.9 kJ/mol (Enthalpy of Formation, Gas Phase) | 321.9 J/(mol·K) (Standard Entropy, Gas Phase) |
Note: The data in this table is for analogous compounds and should be considered as estimations for the reactivity of this compound. The actual values may vary.
The proton affinity data for 2-cyanofuran suggests that the nitrogen atom of the cyano group is the most likely site of protonation in the gas phase. The enthalpy of formation provides a measure of the compound's stability.
Kinetic studies on the hydrolysis of esters of furan-2-carboxylic acid derivatives can also provide a framework for understanding the reactivity of the carboxylic acid group in this compound. The rate of hydrolysis is influenced by the electronic effects of the substituents on the furan ring. Electron-withdrawing groups are generally expected to increase the rate of alkaline hydrolysis of an ester derivative by stabilizing the negative charge in the transition state.
Further experimental and computational studies are necessary to determine the precise kinetic and thermodynamic parameters for the various transformations of this compound. Such data would be invaluable for optimizing reaction conditions and for the rational design of synthetic routes involving this versatile heterocyclic compound.
Design, Synthesis, and Advanced Characterization of 5 Cyanofuran 2 Carboxylic Acid Derivatives and Analogues
Strategic Derivatization for Structure-Activity Relationship (SAR) Studies
The derivatization of 5-cyanofuran-2-carboxylic acid is a fundamental strategy in medicinal chemistry to explore structure-activity relationships (SAR). The furan (B31954) ring serves as a versatile scaffold, and the cyano and carboxylic acid groups at the 5- and 2-positions, respectively, offer prime locations for chemical modification. The electron-withdrawing nature of the cyano group significantly influences the electronic properties of the furan ring, which can impact binding interactions with biological targets.
SAR studies typically involve systematic modifications at the carboxylic acid position, often by creating a library of amide or ester derivatives to probe how different substituents affect biological activity. Variations in the size, lipophilicity, hydrogen bonding capacity, and charge of the group replacing the carboxylic acid's hydroxyl moiety can lead to significant changes in potency, selectivity, and pharmacokinetic properties. For instance, converting the carboxylic acid to various amides allows for the exploration of specific interactions within a receptor's binding pocket, potentially leading to enhanced affinity and efficacy.
Synthesis of Amide Derivatives of this compound
The synthesis of amide derivatives is a common and effective method for modifying the this compound molecule. This transformation is typically achieved by activating the carboxylic acid, followed by coupling with a primary or secondary amine.
A standard and reliable method involves a two-step process. First, the this compound is converted to its more reactive acid chloride. This is commonly achieved using reagents like oxalyl chloride or thionyl chloride in an appropriate solvent. The resulting 5-cyanofuran-2-carbonyl chloride is then reacted with the desired amine in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion, yielding the final amide derivative. nih.gov Alternative one-pot methods utilize coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate direct amide bond formation between the carboxylic acid and the amine. researchgate.netnih.gov
A wide array of amines can be used as coupling partners to generate a diverse library of amide derivatives for SAR studies. The choice of amine is critical as it introduces varied structural motifs that can influence the compound's biological and physical properties.
| Amine Type | Example | Rationale for Use |
| Aliphatic Amines | Cyclopropylamine, Isobutylamine | Introduce alkyl groups of varying size and branching to probe steric tolerance and lipophilicity. |
| Aromatic Amines | Aniline, 4-Fluoroaniline | Explore π-π stacking interactions and introduce electronic modifications via substituted rings. |
| Heterocyclic Amines | Piperidine, Morpholine | Introduce rigid or flexible ring systems that can improve solubility and metabolic stability. |
| Amino Acids | Glycine methyl ester, Alanine ethyl ester | Incorporate biocompatible fragments and explore potential for peptidic interactions. |
The synthesis with these diverse partners allows researchers to systematically map the chemical space around the core scaffold, identifying key structural features that are essential for the desired activity.
Derivatives of this compound are candidates for development as radioligands for positron emission tomography (PET) imaging. The synthesis of such radioligands involves incorporating a positron-emitting radionuclide, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), into the molecule.
The synthesis of an [¹⁸F]-labeled radioligand, for example, might involve a precursor molecule where a leaving group (like a nitro group or a trimethylammonium salt) is strategically placed on an aromatic ring that will be coupled to the furan scaffold. The precursor is then subjected to radiofluorination using [¹⁸F]fluoride. nih.gov High-yield synthesis methods are crucial to maximize the amount of the final radiopharmaceutical obtained, given the short half-life of the isotopes. nih.gov Following synthesis and purification, typically via high-performance liquid chromatography (HPLC), the radioligand is evaluated. nih.gov This evaluation includes assessing its binding affinity and selectivity for the target receptor, as well as its pharmacokinetic profile in vivo, to determine its suitability as a PET imaging agent. nih.gov
Phosphonate (B1237965) and Alkene Derivatives via Specific Reactions
Beyond amides, phosphonate and alkene derivatives of the this compound scaffold can be synthesized to introduce different functionalities. The formation of these derivatives often depends on the nature of the substituents on the furan ring.
The synthesis of phosphonates can be achieved through reactions like the Michaelis-Becker or Arbuzov reaction. For instance, a 5-(1-haloethyl)furan-2-carbonitrile can react with sodium dialkyl phosphite (B83602) or trialkyl phosphite. researchgate.netresearchgate.net Research has shown that the electron-acceptor power of the substituent at the 2-position of the furan ring influences the reaction's outcome. researchgate.netresearchgate.net In the case of this compound derivatives, the strong electron-withdrawing nitrile group favors the formation of phosphonates over competing elimination reactions that would yield alkenes. researchgate.netresearchgate.net
Alkene derivatives can also be formed from 5-(1-haloethyl)furan precursors. The reaction with triethyl phosphite can yield both an alkene and a phosphonate. researchgate.net The proportion of the alkene product increases when the substituent at the 2-position is less electron-withdrawing than a nitrile, for example, an ester. researchgate.net Another powerful method for creating alkene derivatives is the Horner-Wadsworth-Emmons reaction, which involves reacting an aldehydic derivative of the furan with a phosphonate ylide to form a C=C double bond with high stereoselectivity. nih.gov
Synthesis of Deuterated Analogues for Mechanistic Probes
Deuterium-labeled analogues of this compound derivatives are valuable tools for mechanistic studies and for improving metabolic stability (the "kinetic isotope effect"). The synthesis of these analogues involves the specific replacement of one or more hydrogen atoms with deuterium (B1214612) (²H or D).
A common strategy for introducing deuterium is through a Vilsmeier-type reaction on a furan precursor using deuterated reagents. For example, deuterated furan-2-carbaldehyde can be synthesized in a one-step protocol using adapted Vilsmeier conditions, which could then be oxidized to the corresponding carboxylic acid. mdpi.com Another approach involves the deprotonation of an activated position on the furan ring with a strong base, such as a lithium base, followed by quenching the resulting anion with a deuterium source like D₂O. mdpi.com The successful incorporation and position of deuterium are then confirmed using spectroscopic methods. mdpi.com
Advanced Spectroscopic Characterization of Novel Derivatives (e.g., multi-dimensional NMR, high-resolution mass spectrometry)
The unambiguous structural confirmation of novel this compound derivatives relies on advanced spectroscopic techniques.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a new compound. mdpi.com Techniques like Q-ToF (Quadrupole Time-of-Flight) provide highly accurate mass measurements, allowing for the confident determination of the molecular formula. mdpi.com The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation.
¹H NMR provides information about the number, environment, and connectivity of protons.
¹³C NMR identifies the different carbon environments within the molecule. For deuterated analogues, ¹³C NMR can show the characteristic multiplicity changes due to ¹³C-²H coupling. mdpi.com
Multi-dimensional NMR techniques are used to establish detailed connectivity.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the complete molecular structure and assigning substituents.
Together, these advanced methods provide a comprehensive characterization of the synthesized derivatives, confirming their identity and purity, which is a prerequisite for any further biological or material science evaluation. mdpi.comnih.gov
Applications in Medicinal Chemistry Research and Biological Activity Investigations
Target-Specific Biological Activity of 5-Cyanofuran-2-carboxylic Acid Derivatives
The furan-2-carboxylic acid framework, particularly when substituted with a cyano group at the 5-position, provides a unique chemical architecture that has been exploited to achieve specific interactions with the active sites of several key enzymes.
Kinase Inhibition Profiles and Mechanistic Elucidation
While the furan (B31954) scaffold is present in numerous biologically active molecules, detailed research specifically identifying this compound as a direct inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) and c-Fms is an area of ongoing investigation. However, the broader class of furan-containing compounds has been explored for kinase inhibition, suggesting the potential of this scaffold in developing targeted therapies for diseases driven by kinase dysregulation.
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages. Its dysregulation is implicated in various inflammatory diseases and cancers. While direct studies on this compound are limited, derivatives of furan-carboxylic acids have been investigated as potential inhibitors of CSF1R, highlighting the relevance of this chemical class in targeting pathways crucial for macrophage function.
The c-Fms proto-oncogene encodes the CSF1R, making it a critical target in oncology and immunology. researchgate.net Inhibition of c-Fms kinase activity can disrupt signaling pathways that promote the survival of tumor-associated macrophages, which often contribute to a tumor-supportive microenvironment. researchgate.net The development of small molecule inhibitors against c-Fms is a key strategy in cancer therapy, and heterocyclic scaffolds like furan derivatives are of significant interest in this pursuit. researchgate.netsemanticscholar.org
Antitubercular Activity through Salicylate (B1505791) Synthase (MbtI) Inhibition
One of the most significant applications of this compound derivatives is in the development of novel antitubercular agents. mdpi.commdpi.com These compounds target Mycobacterium tuberculosis (Mtb) salicylate synthase (MbtI), an enzyme critical for the biosynthesis of mycobactins, which are siderophores essential for iron acquisition by the bacterium. mdpi.comnih.gov Since MbtI is absent in humans, it represents an attractive target for selective anti-TB drug development. mdpi.com
Structure-activity relationship (SAR) studies have shown that the furan core is essential for activity, and the presence of an electron-withdrawing cyano group on the phenyl ring enhances inhibitory potency. mdpi.com The carboxylic acid moiety of the furan ring is crucial for binding within the MbtI active site, forming key hydrogen bonds with residues such as Tyr385 and Arg405. mdpi.comnih.gov
Several potent derivatives have been identified through structural optimization. For instance, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid demonstrated significant MbtI inhibition and improved antitubercular activity, with a minimum inhibitory concentration (MIC99) of 125 µM against M. bovis BCG. mdpi.com Kinetic analyses have confirmed that these compounds act as competitive inhibitors of MbtI. mdpi.com
| Compound Derivative | MbtI Inhibition (IC50/Ki) | Antimycobacterial Activity (MIC99) | Reference |
|---|---|---|---|
| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | ~15 µM (IC50), 9.2 µM (Ki) | 125 µM (vs. M. bovis BCG) | mdpi.com |
| 5-(2-cyano-4-(trifluoromethyl)phenyl)furan-2-carboxylic acid | ~18 µM (IC50) | Not Reported | mdpi.com |
| Unnamed Phenylfuran-2-carboxylic Derivative (1h) | 8.8 µM (Ki) | 250 µM | nih.govresearchgate.netnih.gov |
Modulation of GABA Aminotransferase (GABA-AT) Activity
The this compound scaffold has also been utilized as a foundational structure in the synthesis of compounds designed to modulate the activity of γ-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT can raise GABA levels, a therapeutic strategy for conditions like epilepsy. While furanone derivatives have been explored for anticonvulsant properties, specific research into this compound's direct effect is still developing. researchgate.net
Investigations into Cellular Mechanisms of Action
The biological effects of this compound derivatives are a direct result of their interaction with specific cellular targets. For antitubercular applications, the mechanism is well-defined. By inhibiting MbtI, these compounds block the synthesis of salicylate, a necessary precursor for mycobactins. nih.govresearchgate.net This disruption of the mycobactin (B74219) biosynthetic pathway prevents the bacterium from sequestering iron from the host environment, a process vital for its survival and virulence. researchgate.netresearchgate.net This anti-virulence strategy effectively starves the pathogen of a critical nutrient without directly killing it, which may reduce the selective pressure for developing drug resistance. nih.gov
Induction of Apoptosis in Neoplastic Cell Lines
While direct studies on this compound are limited, research on structurally related furan-based compounds has demonstrated their potential to induce apoptosis, or programmed cell death, in cancer cells. The furan nucleus is considered a pharmacologically active entity, and its derivatives have been a subject of interest for their anticancer properties. researchgate.net
One study on novel furan-based derivatives demonstrated their ability to induce cell cycle arrest at the G2/M phase and trigger an apoptotic cascade in breast cancer cell lines. researchgate.net This pro-apoptotic effect was confirmed by an increase in the levels of p53 and Bax, and a decrease in the level of Bcl-2, which are key proteins regulating apoptosis. researchgate.net Another study on quinoline-2-carboxylic acid aryl esters, which share a carboxylic acid functional group, also showed potent cytotoxic effects on prostate cancer cells through the induction of apoptosis. nih.gov These findings suggest that the carboxylic acid moiety can play a crucial role in the anticancer activity of heterocyclic compounds.
Table 1: Cytotoxic Activity of Representative Furan-Based Derivatives against MCF-7 Breast Cancer Cells
| Compound | IC₅₀ (µM) |
| Pyridine carbohydrazide (B1668358) derivative | 4.06 |
| N-phenyl triazinone derivative | 2.96 |
| Staurosporine (Control) | Not specified |
Data extracted from a study on furan-based derivatives and their cytotoxic activity. researchgate.net
Effects on Bacterial Swarming and Extracellular Polysaccharide Production
Certain derivatives of furan-2-carboxylic acid have been identified as inhibitors of bacterial swarming and biofilm formation. Bacterial swarming is a collective motility that allows bacteria to spread across surfaces, and it is often associated with virulence and antibiotic resistance. nih.gov This process is intricately regulated by signaling networks, including quorum sensing. nih.gov
Research on halogenated furanones, another class of furan derivatives, has shown that these compounds can inhibit swarming and biofilm formation in E. coli without affecting its growth. cymitquimica.com The mechanism of action is believed to involve the disruption of quorum sensing pathways. cymitquimica.com While specific data on this compound is not available, its structural similarity to other furan derivatives that exhibit these properties suggests it could be a candidate for similar activities. The inhibition of biofilm formation inherently affects the production of extracellular polysaccharides, which are key components of the biofilm matrix.
Interference with Critical Biochemical Pathways in Microorganisms
The antimicrobial activity of furan derivatives often stems from their ability to interfere with essential biochemical pathways in microorganisms. nih.gov Furanic compounds, particularly aldehydes, are known to be toxic to microbes, which have developed various detoxification mechanisms, such as oxidation to the corresponding carboxylic acids. nih.gov
The degradation pathways of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) in certain bacteria converge at the level of 2-furoic acid, indicating that the furan-2-carboxylic acid scaffold is a key intermediate in microbial metabolism. nih.gov This suggests that derivatives of this scaffold could potentially act as competitive inhibitors of enzymes involved in these pathways. Furthermore, the antimicrobial mechanism of some furan derivatives is linked to the inhibition of enzymes crucial for microbial survival. cymitquimica.com The presence of the electron-withdrawing cyano group in this compound could enhance its interaction with biological targets within microorganisms, potentially disrupting their critical biochemical processes.
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) in Drug Discovery Programs
The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring. mans.edu.egmdpi.com The versatility of the furan scaffold allows for the synthesis of a diverse range of derivatives with potentially enhanced therapeutic properties.
For instance, in a study of coumarin (B35378) derivatives, which also contain a heterocyclic ring system, it was found that the presence of electron-withdrawing groups, such as a nitro group, favored antifungal activity. mdpi.com This observation is relevant to this compound, as the cyano group is also strongly electron-withdrawing. This property can influence the electronic distribution within the molecule, affecting its ability to interact with biological targets.
The carboxylic acid group is another key feature for biological activity. In some series of benzofuran (B130515) derivatives, the presence of a carboxylic acid group was found to be essential for inhibitory activity against Gram-positive bacterial strains. drugbank.com This highlights the importance of this functional group, likely due to its ability to form hydrogen bonds with target proteins. drugbank.com
The interplay between the electronic effects of the cyano group and the hydrogen-bonding capacity of the carboxylic acid group in this compound provides a rich platform for designing and synthesizing new derivatives with tailored biological activities in drug discovery programs.
Pharmacological Profile and Potential Therapeutic Avenues (pre-clinical research perspective)
From a pre-clinical research perspective, this compound and its derivatives hold promise for development as therapeutic agents, particularly in the areas of oncology and infectious diseases. The demonstrated ability of related furan compounds to induce apoptosis in cancer cells suggests a potential avenue for the development of novel anticancer drugs. researchgate.netnih.gov
The inhibitory effects of furan derivatives on bacterial swarming and biofilm formation point towards their potential use as anti-infective agents that could circumvent traditional antibiotic resistance mechanisms. nih.gov By targeting bacterial communication and community behavior rather than directly killing the bacteria, these compounds may exert less selective pressure for the development of resistance.
Further preclinical studies would be necessary to fully elucidate the pharmacological profile of this compound. These would include in-depth investigations into its mechanism of action, efficacy in animal models of cancer and infectious diseases, and preliminary safety assessments. The existing body of research on furan derivatives provides a strong rationale for pursuing such studies.
Table 2: Investigated Biological Activities of Furan-2-Carboxylic Acid Derivatives
| Biological Activity | Investigated Effect | Reference |
| Anticancer | Induction of apoptosis, cell cycle arrest | researchgate.net |
| Antibacterial | Inhibition of swarming and biofilm formation | |
| Antimicrobial | Interference with microbial metabolism | nih.gov |
Potential Applications in Materials Science and Polymer Research
Role as a Monomer in the Synthesis of Bio-based Polymers
5-cyanofuran-2-carboxylic acid serves as a versatile building block for the synthesis of new polymers. Its furan (B31954) core is derived from biomass, making it a candidate for producing more sustainable plastics. The presence of the carboxylic acid group allows it to be incorporated into polyesters and polyamides, potentially enhancing properties like thermal stability and biodegradability.
2,5-Furandicarboxylic acid (FDCA) is a cornerstone in the field of bio-based polymers and has been identified by the U.S. Department of Energy as a top value-added chemical from biomass. nih.gov It is often considered a bio-based substitute for terephthalic acid (TPA), a key component of the petroleum-based polyester, polyethylene terephthalate (PET). nih.govnih.gov The most prominent polymer derived from FDCA is polyethylene furanoate (PEF), which exhibits superior gas barrier properties compared to PET. nih.gov
A comparison between this compound and FDCA reveals key structural and functional differences that would impart distinct characteristics to the resulting polymers. FDCA is a difunctional acid, allowing it to act as a direct replacement for TPA in forming linear polyesters through polycondensation with diols. nih.govnih.gov In contrast, this compound is a monofunctional acid with an additional cyano group.
The substitution of one carboxylic acid group with a cyano group introduces several changes. The cyano group is strongly electron-withdrawing, which can influence the reactivity of the furan ring and the acidity of the carboxylic group. In a polymer chain, the polar nitrile group could enhance intermolecular forces, potentially increasing the melting point and altering the solubility of the material. Furthermore, the cyano group offers a site for post-polymerization modification, a feature not present in FDCA-based polymers.
Table 1: Comparison of this compound and 2,5-Furandicarboxylic Acid (FDCA)
| Feature | This compound | 2,5-Furandicarboxylic Acid (FDCA) |
| Structure | Furan ring with one -COOH and one -CN group | Furan ring with two -COOH groups |
| Functionality | Monofunctional carboxylic acid, with a reactive cyano group | Difunctional carboxylic acid |
| Polymerization Role | Can act as a chain terminator or be used with other multifunctional monomers to control polymer architecture. The cyano group offers potential for cross-linking or modification. | Primary monomer for linear polyesters (e.g., PEF) and polyamides, replacing terephthalic acid. |
| Potential Polymer Properties | Increased polarity, potential for higher intermolecular forces, possibility of chemical modification at the cyano group. | High thermal stability, excellent gas barrier properties, comparable or superior mechanical properties to petroleum-based analogues like PET. |
| Bio-based Origin | Derivable from biomass. | Derivable from C6 sugars from biomass via 5-hydroxymethylfurfural (B1680220) (HMF). encyclopedia.pubnih.gov |
While FDCA undergoes direct polycondensation with diols to form polyesters, the role of this compound in such reactions is hypothetically different due to its monofunctional nature regarding the carboxyl group.
If reacted with a diol (e.g., ethylene glycol), this compound would primarily act as a chain-end capping agent, limiting the molecular weight of the resulting polyester. However, its true potential lies in more complex polymerization strategies. For instance, it could be used as a comonomer in conjunction with a dicarboxylic acid like FDCA to precisely control the polymer's molecular weight or to introduce the functional cyano group at specific intervals along the polymer backbone.
A hypothetical polycondensation reaction could involve:
Esterification: The carboxylic acid group of this compound reacts with a polyol (a molecule with multiple alcohol groups), such as glycerol or pentaerythritol. This would lead to the formation of a branched or cross-linked polymer network, rather than a linear chain.
Polymer Modification: The cyano group could be chemically converted after polymerization. For example, it could be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, thereby altering the polymer's properties, such as its hydrophilicity or ability to form hydrogen bonds.
Trimerization of the Cyano Group: Under certain conditions, nitrile groups can undergo cyclotrimerization to form highly stable triazine rings. If this reaction could be induced between polymer chains containing the 5-cyanofuran moiety, it would result in a highly cross-linked, thermosetting material with potentially exceptional thermal stability.
These hypothetical routes showcase the versatility that the unique structure of this compound could bring to the design of advanced bio-based polymers.
Development of Novel Furan-Derived Materials
The incorporation of this compound into materials is not limited to polymers. Its rigid, aromatic structure and distinct functional groups make it a candidate for creating novel furan-derived materials with specific functionalities. Furan derivatives have been explored for applications in materials science due to properties like thermal stability.
The electron-withdrawing nature of both the cyano and carboxylic acid groups significantly lowers the electron density of the furan ring. This electronic characteristic could be exploited in the design of organic electronic materials, such as organic semiconductors or components for dye-sensitized solar cells. The ability to tune the electronic properties through chemical modification of its functional groups makes it an attractive scaffold for research in this area.
Supramolecular Assemblies and Coordination Chemistry Involving the Compound
The structure of this compound contains functional groups capable of participating in non-covalent interactions, which are the basis of supramolecular chemistry. The carboxylic acid group is a classic hydrogen bond donor and acceptor. The nitrogen atom of the cyano group and the oxygen atom in the furan ring can also act as hydrogen bond acceptors.
These features allow the molecule to self-assemble into ordered structures, or "supramolecular assemblies." For example, it is likely to form hydrogen-bonded dimers in the solid state, a common feature for carboxylic acids. More complex hydrogen-bonding networks are also possible, leading to the formation of tapes, sheets, or three-dimensional frameworks.
Furthermore, upon deprotonation, the resulting carboxylate is an excellent ligand for coordinating with metal ions. The field of coordination chemistry has seen extensive use of similar furan-based carboxylic acids to build metal-organic frameworks (MOFs) and coordination polymers. nih.govtandfonline.com For instance, furan-2,5-dicarboxylic acid has been used to synthesize two- and three-dimensional coordination polymers with zinc(II). nih.gov Similarly, furan-2-carboxylic acid forms complexes with various metals. chemicalbook.com
It is highly probable that this compound could act as a versatile ligand. The carboxylate group would be the primary binding site for metal ions. The cyano group and the furan oxygen could also participate in coordination, potentially acting as bridging ligands to link multiple metal centers, leading to the formation of novel coordination polymers with interesting structural topologies and properties, such as porosity or catalytic activity.
Advanced Analytical and Computational Studies of 5 Cyanofuran 2 Carboxylic Acid
Comprehensive Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide an empirical basis for structural determination by probing the interaction of molecules with electromagnetic radiation. Each method offers unique insights into the molecular framework, functional groups, and connectivity of 5-cyanofuran-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The two protons on the furan (B31954) ring are chemically non-equivalent and appear as doublets in the aromatic region (typically δ 6.5–7.5 ppm) due to coupling with each other. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a significantly downfield chemical shift, often around δ 12 or higher, though its position can be concentration-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carboxyl carbon is characteristically found in the downfield region of the spectrum, typically between 165 and 185 δ. The carbon atom of the cyano group has a distinctive chemical shift in the range of 115-130 δ. The four carbon atoms of the furan ring would present unique signals, with their exact positions influenced by the electron-withdrawing effects of the attached cyano and carboxyl groups.
2D NMR Techniques: Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming structural assignments. An HMBC experiment would reveal correlations between protons and carbons separated by two or three bonds. For instance, it would show a correlation between the furan ring protons and the carboxyl and cyano carbons, unequivocally confirming the substitution pattern of the furan ring.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Furan H-3 | ~7.0-7.5 | Doublet |
| ¹H | Furan H-4 | ~6.8-7.3 | Doublet |
| ¹H | -COOH | >12 | Broad Singlet |
| ¹³C | C2 (-COOH) | ~158-165 | Singlet |
| ¹³C | C5 (-CN) | ~145-150 | Singlet |
| ¹³C | C3 | ~118-122 | Singlet |
| ¹³C | C4 | ~115-120 | Singlet |
Note: Predicted values are based on typical ranges for similar functional groups and structures.
Vibrational spectroscopy probes the stretching and bending of bonds within a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from its key functional groups. A very broad absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxyl group typically appears around 1700–1725 cm⁻¹. The presence of the nitrile group is confirmed by a sharp, medium-intensity absorption band at approximately 2200–2230 cm⁻¹, a region with few other interfering absorptions.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The cyano (C≡N) group, in particular, often gives a strong and distinct signal in the Raman spectrum, confirming the data from IR spectroscopy. The symmetric vibrations of the furan ring are also typically Raman active.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |
| Cyano C≡N | Stretch | 2200 - 2230 | Sharp, Medium |
| Carbonyl C=O | Stretch | 1700 - 1725 | Sharp, Strong |
| Furan Ring C=C | Stretch | ~1500-1600 | Medium |
Source: Data compiled from typical values for these functional groups.
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The molecular formula of this compound is C₆H₃NO₃, corresponding to a molecular weight of approximately 137.09 g/mol .
High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement (exact mass: 137.0035 g/mol ). In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) at m/z = 137 would be observed. Common fragmentation pathways for carboxylic acids include the loss of key functional groups.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Formula of Lost Neutral | m/z of Fragment |
|---|---|---|
| [M]⁺˙ | - | 137 |
| [M-OH]⁺ | •OH | 120 |
| [M-CN]⁺ | •CN | 111 |
| [M-COOH]⁺ | •COOH | 92 |
Note: Fragmentation is predicted based on common pathways for carboxylic acids and aromatic nitriles.
Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely reported, analysis of similar furan-2-carboxylic acid derivatives allows for a detailed prediction of its solid-state characteristics.
It is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice, linked by strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a common and highly stable arrangement for carboxylic acids. The analysis would also reveal the planarity of the furan ring and the relative orientation of the cyano and carboxyl substituents. Intermolecular interactions, such as potential π-π stacking between the furan rings of adjacent dimers, would also be elucidated, providing a complete picture of the crystal packing.
Theoretical and Computational Chemistry Studies
Computational chemistry provides a theoretical framework to complement experimental data, offering insights into electronic structure and reactivity that are not directly observable.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound. These calculations can accurately predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data for validation.
Furthermore, DFT is used to analyze the electronic structure. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. An analysis of the molecular electrostatic potential (MEP) map would reveal the distribution of electron density. In this compound, the electronegative oxygen and nitrogen atoms would create regions of negative potential (nucleophilic sites), while the acidic proton and carbons adjacent to the electron-withdrawing groups would exhibit positive potential (electrophilic sites). The presence of two strong electron-withdrawing groups (–CN and –COOH) significantly reduces the electron density of the furan ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted furan.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,5-furandicarboxylic acid |
| 5-(4-nitrophenyl)furan-2-carboxylic acid |
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their interactions, dynamics, and conformational changes. While specific MD simulation studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from simulations of analogous furan derivatives and other small organic molecules.
An MD simulation of this compound would typically involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. This force field would account for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). The molecule would be placed in a simulation box, often solvated with an explicit solvent like water, to mimic physiological or experimental conditions.
The primary goal of such simulations would be to explore the interaction of this compound with biological macromolecules, such as enzymes or receptors, or with other molecules in a condensed phase. For instance, docking the compound into the active site of a target protein and then running an MD simulation could reveal the stability of the binding pose, the key interacting residues, and the role of solvent molecules. The simulation would track the trajectory of each atom over time by integrating Newton's equations of motion, providing a dynamic picture of the intermolecular interactions.
Key parameters that would be analyzed from an MD simulation of a this compound complex are presented in the interactive table below.
| Parameter Analyzed | Description | Potential Insights for this compound |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time, compared to a reference structure. | Assesses the stability of the protein-ligand complex. A stable RMSD suggests a stable binding mode. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average position. | Identifies flexible regions of the protein upon ligand binding and the mobility of the ligand itself within the binding pocket. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein or solvent. | Elucidates the specific hydrogen bond interactions that stabilize the complex, involving the carboxylic acid and cyano groups. |
| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein. | Quantifies the strength of the binding affinity and identifies the key residues contributing to the binding energy. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to the solvent. | Indicates changes in the protein's conformation upon ligand binding and how the ligand is exposed to or buried from the solvent. |
These simulations would provide a detailed atomistic understanding of how this compound interacts with its environment, which is crucial for rational drug design and understanding its chemical reactivity.
Prediction of Reaction Pathways and Transition States
The prediction of reaction pathways and the characterization of transition states are fundamental to understanding the reactivity of a molecule. For this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating potential reaction mechanisms at an electronic level. While specific, comprehensive studies on this exact molecule are limited, the principles can be illustrated through computational studies of related furan derivatives. researchgate.net
Theoretical investigations into the reaction kinetics of similar molecules, such as 2-acetylfuran (B1664036) with hydroxyl radicals, have successfully mapped out potential energy surfaces for various reaction channels, including addition and abstraction reactions. researchgate.net Such studies calculate the energy of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. wikipedia.orgox.ac.uk
For this compound, several reaction types could be computationally explored:
Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic attack. pharmaguideline.com DFT calculations could model the addition of various electrophiles to the different positions of the furan ring, determining the preferred site of reaction and the corresponding activation energies. The electron-withdrawing nature of the cyano and carboxylic acid groups would significantly influence the regioselectivity of such reactions.
Nucleophilic Acyl Substitution: The carboxylic acid group can undergo reactions typical of this functional group, such as esterification or amidation. youtube.com Computational models could predict the transition states for these reactions, providing insights into the reaction mechanism under different catalytic conditions (e.g., acid or base catalysis).
Reactions involving the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. Quantum chemical calculations can model the energetic profiles of these transformations.
The table below outlines hypothetical reaction pathways for this compound and the types of data that would be generated from computational predictions.
| Reaction Pathway | Reactants | Products | Key Computational Data |
| Nitration (Electrophilic Substitution) | This compound + NO₂⁺ | Nitrated this compound | Geometry of transition state(s), Activation Energy (ΔG‡), Reaction Enthalpy (ΔH) |
| Esterification | This compound + Methanol | Methyl 5-cyanofuran-2-carboxylate | Tetrahedral intermediate geometry, Transition state energies for proton transfer and water elimination |
| Cyano Group Hydrolysis (Acid-catalyzed) | This compound + H₃O⁺ | Furan-2,5-dicarboxylic acid | Geometries of protonated nitrile and subsequent intermediates, Energy barriers for nucleophilic attack by water |
These computational predictions are instrumental in understanding reaction mechanisms, predicting product distributions, and designing synthetic routes. researchgate.net
Conformational Analysis and Energy Minimization Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the orientation of the carboxylic acid and cyano groups relative to the furan ring. Computational energy minimization studies are employed to identify the most stable conformations, known as conformers, and to determine the energy barriers between them.
The conformational landscape of furan derivatives, particularly those with carbonyl-containing substituents, has been a subject of theoretical and experimental investigation. sci-hub.stnih.gov For 2-substituted furans, two principal planar conformations are often considered: the O-cis and O-trans conformers, where the substituent's carbonyl group is oriented towards or away from the furan ring's oxygen atom, respectively.
In the case of this compound, the key dihedral angle to consider is that which defines the orientation of the carboxylic acid group. The planarity of the system is favored by conjugation between the furan ring and the carboxylic acid group. DFT and other quantum mechanical methods can be used to calculate the potential energy surface as a function of this dihedral angle. nih.gov
Energy minimization calculations would start with various initial geometries and use algorithms to find the lowest energy structures. These calculations would likely reveal that the planar or near-planar conformations are the most stable due to the favorable electronic delocalization. The relative energies of the different conformers would indicate their populations at thermal equilibrium, according to the Boltzmann distribution.
The following interactive data table summarizes the likely outcomes of a conformational analysis and energy minimization study on this compound, based on studies of similar molecules. nih.gov
| Conformer | Description | Relative Energy (kcal/mol) (Hypothetical) | Key Stabilizing/Destabilizing Interactions |
| O-cis | The C=O of the carboxylic acid is syn-periplanar to the furan ring oxygen. | 0.0 (Global Minimum) | Potential for intramolecular hydrogen bonding between the carboxylic proton and the furan oxygen; minimized steric repulsion. |
| O-trans | The C=O of the carboxylic acid is anti-periplanar to the furan ring oxygen. | 1.5 - 3.0 | Steric repulsion between the carboxylic OH and the adjacent furan ring proton; less favorable electrostatic interaction. |
| Non-planar | The carboxylic acid group is rotated out of the plane of the furan ring. | > 5.0 | Loss of π-conjugation between the furan ring and the carboxylic acid group, leading to significant destabilization. |
These studies are crucial for understanding the molecule's three-dimensional structure, which in turn influences its physical properties, reactivity, and biological activity. The preferred conformation will dictate how the molecule presents its functional groups for intermolecular interactions. nih.gov
Future Research Directions and Unaddressed Challenges
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While current synthetic methods for 5-cyanofuran-2-carboxylic acid exist, there is a clear need for more efficient, cost-effective, and selective routes. Existing strategies often begin with furan-2-carboxylic acid derivatives or involve the reaction of 2-formyl-5-furancarboxylic acid with hydroxylamine hydrochloride. smolecule.com One documented approach involves the cyanation of halogenated furan-2-carboxylic acid intermediates using reagents like copper cyanide (CuCN).
A significant area for future research is the development of novel catalytic systems. For instance, palladium-catalyzed cyanation protocols have been shown to improve yields and selectivity for related derivatives. smolecule.com Another promising direction is the application of techniques like redox-neutral photocatalytic C-H carboxylation, which has been demonstrated for the synthesis of this compound from furan-2-carbonitrile. uni-regensburg.deamazonaws.com Research into alternative, less toxic cyanation reagents and milder reaction conditions would also be highly beneficial. The goal is to develop synthetic pathways that minimize steps, reduce waste, and provide high yields of the desired product, thereby making it more accessible for further research and development.
| Synthetic Approach | Starting Material | Key Reagents | Potential for Improvement |
| Cyanation of Halogenated Intermediate | Halogenated furan-2-carboxylic acid | Copper Cyanide (CuCN) or Sodium Cyanide (NaCN) | Use of less toxic cyanide sources, improved regioselectivity. |
| From Aldehyde | 2-formyl-5-furancarboxylic acid | Hydroxylamine hydrochloride, Pyridine, Acetic anhydride (B1165640) smolecule.com | Optimization of reaction conditions to improve yield and purity. |
| Photocatalytic Carboxylation | Furan-2-carbonitrile | Photocatalyst, CO2 uni-regensburg.deamazonaws.com | Catalyst efficiency, scalability, and application to a wider range of substrates. |
| Palladium-Catalyzed Cyanation | Brominated furan (B31954) derivatives | Palladium catalyst, Cyanide source smolecule.com | Development of more cost-effective and robust catalysts. |
Diversification of Derivatization Strategies for Broader Application
This compound serves as a versatile scaffold for synthesizing more complex molecules. smolecule.com A primary application has been its use as a key building block for potent inhibitors of the colony-stimulating factor 1 receptor (CSF1R), a target in neuroinflammation and cancer research. smolecule.comnih.govgoogle.com This typically involves forming an amide bond between the carboxylic acid group and a complex aniline derivative. smolecule.comnih.gov
Future research should focus on diversifying these derivatization strategies to unlock a wider range of applications. This includes:
Modifying the Carboxylic Acid Group: Exploring the synthesis of esters, amides with a broader range of amines, and other carboxylic acid derivatives to create libraries of new compounds for biological screening.
Leveraging the Cyano Group: The electron-withdrawing nature of the cyano group can be used to direct substitution reactions on the furan ring. It can also be converted into other functional groups, such as amines or tetrazoles, to explore different chemical spaces and biological activities.
Utilizing the Furan Ring: Employing transition metal-catalyzed cross-coupling reactions to add substituents at other positions on the furan ring could yield novel molecular architectures.
These strategies will enable the generation of diverse compound libraries, increasing the probability of discovering molecules with novel therapeutic or material science applications. smolecule.com
In-depth Investigations into Bioactivity Mechanisms and Off-target Effects
Derivatives of this compound have shown potential as anti-inflammatory and anticancer agents, primarily through the inhibition of CSF1R. smolecule.comnih.gov CSF1R signaling is crucial for the regulation and maintenance of microglia, making its inhibitors valuable for studying neuroinflammatory conditions like Alzheimer's disease. nih.gov
However, a comprehensive understanding of the bioactivity of this class of compounds is still lacking. Future investigations must focus on:
Mechanism of Action: While the interaction with CSF1R is established for certain derivatives, the precise binding modes and the downstream effects of this inhibition require more detailed study. It is also crucial to explore whether these compounds interact with other biological targets or pathways. smolecule.com
Off-Target Effects: Identifying unintended biological interactions is critical for the development of any therapeutic agent. For example, some CSF1R radioligands derived from this scaffold have exhibited behavior as substrates for brain efflux transporters, which could limit their efficacy in the central nervous system. nih.gov Systematic screening against a panel of receptors and enzymes is necessary to build a complete profile of their biological activity.
| Research Area | Objective | Methodology | Significance |
| Primary Target Validation | Elucidate the detailed binding mechanism of derivatives with CSF1R. | X-ray crystallography, computational modeling, kinetic assays. | Provides a basis for rational design of more potent and selective inhibitors. |
| Off-Target Profiling | Identify unintended interactions with other kinases, enzymes, or receptors. | Broad-panel kinase screening, cell-based assays. | Assesses the selectivity of the compounds and predicts potential side effects. |
| Pathway Analysis | Understand the downstream cellular consequences of target inhibition. | Proteomics, transcriptomics, phosphoproteomics. | Reveals the full biological impact of the compound beyond direct target modulation. |
Scalability and Industrial Feasibility of Synthesis for Research Applications
For this compound to be widely utilized as a research tool and building block, its synthesis must be scalable and economically viable. While specific industrial production methods are not widely documented, they are thought to generally follow laboratory procedures. smolecule.com Some routes, such as those involving bromination followed by cyanation, were considered important for establishing scalable synthesis. smolecule.com
Challenges to scalability include the cost of starting materials and reagents (e.g., palladium catalysts), the need for controlled reaction conditions, and purification methods like column chromatography which can be cumbersome on a large scale. Research demonstrating gram-scale synthesis using photocatalytic methods is a promising step towards improved scalability. uni-regensburg.deamazonaws.com Future work should prioritize the development of robust, high-yield synthetic routes that can be performed safely and efficiently on a larger scale to ensure a stable supply for research purposes.
Integration with Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Future research directions include:
Predictive Modeling: Machine learning (ML) algorithms can be trained on existing data from furan-containing compounds to predict the biological activity, toxicity, and physicochemical properties of new, virtual derivatives. nih.govyoutube.com This can help prioritize which compounds to synthesize, saving time and resources.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high binding affinity to a target receptor or improved metabolic stability. youtube.com
Synthetic Route Prediction: AI tools are being developed to devise novel and efficient synthetic pathways for complex molecules. digitellinc.com Applying these tools could help overcome the synthetic challenges and scalability issues associated with this compound.
By integrating AI and ML, researchers can more effectively navigate the vast chemical space of possible derivatives, accelerating the journey from initial concept to functional molecule. nih.gov
Q & A
Q. What are the recommended synthetic routes for 5-cyanofuran-2-carboxylic acid, and how can purity be optimized?
Synthesis of this compound typically involves introducing the cyano group at the 5-position of a furan-2-carboxylic acid scaffold. A plausible route includes:
- Step 1 : Start with furan-2-carboxylic acid derivatives (e.g., halogenated intermediates) for functionalization.
- Step 2 : Perform cyanation using reagents like copper cyanide (CuCN) or sodium cyanide (NaCN) under controlled conditions to avoid side reactions .
- Step 3 : Purify via recrystallization or column chromatography, as described for structurally similar compounds (e.g., 5-ethylfuran-2-carboxylic acid) .
- Validation : Monitor reaction progress using TLC and confirm purity via HPLC or melting point analysis.
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Store in a cool, dry place away from oxidizing agents. Avoid prolonged storage due to potential degradation .
- Disposal : Follow federal/state regulations for hazardous waste. Neutralize cyanide-containing residues before disposal .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify the furan ring protons (δ 6.5–7.5 ppm) and the cyano group’s carbon (δ ~115 ppm) .
- IR Spectroscopy : Confirm the presence of carboxylic acid (-COOH, ~1700 cm) and cyano (-CN, ~2200 cm) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHNO, exact mass: 137.01 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data under varying pH conditions?
- Systematic Analysis : Conduct pH-dependent stability studies (e.g., 1–14) using UV-Vis spectroscopy to monitor degradation.
- Control Experiments : Compare reactivity in buffered vs. unbuffered systems to isolate pH effects.
- Reproducibility : Replicate literature protocols precisely, noting deviations in solvent purity or temperature .
Q. What strategies enhance regioselectivity in substitution reactions involving this compound?
- Directing Groups : Leverage the electron-withdrawing cyano group to activate specific positions on the furan ring for nucleophilic substitution.
- Reagent Selection : Use bulky bases (e.g., LDA) to sterically hinder undesired sites, as demonstrated in 5-ethylfuran-2-carboxylic acid derivatization .
- Catalytic Systems : Employ transition metals (e.g., Pd) for cross-coupling reactions, optimizing solvent polarity and temperature .
Q. How does the cyano group influence the compound’s participation in cycloaddition reactions?
- Electronic Effects : The cyano group reduces electron density on the furan ring, favoring inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.
- Computational Modeling : Use DFT calculations to predict transition states and regioselectivity, referencing analogous studies on 5-formylfuran-2-carboxylic acid .
- Experimental Validation : Compare reaction rates with/without the cyano group using kinetic assays .
Methodological Notes
- Data Interpretation : Cross-reference spectral data with databases like NIST Chemistry WebBook for furan derivatives .
- Contradiction Management : Document all experimental variables (e.g., humidity, light exposure) to identify hidden factors affecting reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for cyanide handling and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
